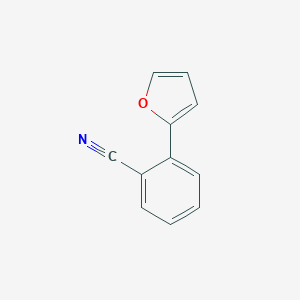

2-(2-Furyl)benzonitrile

Description

Contextualization within Aromatic and Heterocyclic Compound Research

As a biaryl compound, 2-(2-Furyl)benzonitrile is part of a significant class of organic molecules. tandfonline.com Biaryl structures are prevalent in many natural products and are crucial in the development of pharmaceuticals, such as treatments for hypertension. tandfonline.com The study of creating aryl-aryl bonds has been a major focus of chemical research for over a century, leading to important reactions like the Suzuki-Miyaura coupling. tandfonline.comnih.gov

Heterocyclic compounds, which include one or more atoms other than carbon in their ring structures, are also of immense interest. mdpi.comresearchgate.net The inclusion of heteroatoms like oxygen or nitrogen can significantly alter a molecule's properties and biological activity. nih.gov this compound, with its furan (B31954) ring (an oxygen-containing heterocycle) linked to a phenyl ring, is a prime example of a heteroaromatic biaryl compound. Research in this area often focuses on developing new synthetic methods and exploring the use of these compounds as building blocks for functional materials and biologically active molecules. mdpi.comresearchgate.net

Significance of Nitrile and Furan Architectures in Chemical Synthesis

The two key functional groups in this compound, the nitrile and the furan, are both highly significant in synthetic chemistry.

The nitrile group (-C≡N) is a versatile functional group found in many pharmaceuticals and natural products. nih.gov Its inclusion in drug design is a growing strategy because it can improve how well a molecule binds to its target and enhance its pharmacokinetic properties. nih.govrsc.org From a chemical standpoint, the nitrile group is valuable because it can be converted into other functional groups, such as amines, carboxylic acids, and amides, making it a key intermediate in multi-step syntheses. google.com Palladium-catalyzed cyanation reactions are a common method for introducing a nitrile group onto an aromatic ring. rsc.org

The furan ring is an electron-rich five-membered heterocycle that is also a common feature in many natural products and FDA-approved drugs. rsc.org Its derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. utripoli.edu.ly In materials science, furan-containing oligomers are being explored as alternatives to thiophene-based materials for applications like photovoltaics and conducting polymers due to their favorable properties. rsc.org The furan ring can participate in various reactions, including electrophilic aromatic substitution and cycloadditions, making it a versatile component in organic synthesis. rsc.orgbohrium.com

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound and related structures primarily focuses on its synthesis and its use as a precursor for more complex molecules.

One significant area of research is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. For example, a metal-free synthesis has been reported that starts from methyl 2-anthranilate and proceeds through several steps, including the formation of a diazonium salt and subsequent reaction with furan. tandfonline.comtandfonline.com Another approach involves the dehydration of the corresponding amide, o-(2-furyl)benzamide, using polyphosphate ester to yield this compound in high yield. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to connect the furan and benzonitrile (B105546) moieties, often starting from precursors like 2-bromobenzonitrile (B47965) and a furan-based organoboron reagent. nih.govdoi.org

Researchers are also exploring the further functionalization of this compound. For instance, the formylation of this compound can produce o-(5-Formyl-2-furyl)benzonitrile, a key intermediate for creating molecules with thienyl-aryl and furyl-aryl structural features for drug discovery. tandfonline.comtandfonline.com The compound has also been noted for its potential use in the green arylation of other chemical substrates. 103.213.246 The development of new catalytic systems continues to be a focus, aiming to improve the efficiency and selectivity of reactions involving such biaryl compounds. chemrxiv.orgscholaris.ca

Data Tables

Table 1: Physical and Chemical Properties of this compound and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 155395-45-2 | C₁₁H₇NO | 169.18 |

| 2-(5-Formyl-2-furyl)benzonitrile | 299442-23-2 | C₁₂H₇NO₂ | 197.19 |

Table 2: Selected Synthetic Reactions for the Preparation of this compound

| Starting Materials | Key Reagents/Catalysts | Product | Yield | Reference |

| o-(2-Furyl)benzoic acid amide | Polyphosphate ester (PPE), Toluene | This compound | 95% | tandfonline.com |

| 2-(Methoxycarbonyl)benzenediazonium tetrafluoroborate, Furan | Potassium acetate | o-(2-Furyl)benzoic acid methyl ester | 90% | tandfonline.comtandfonline.com |

| 2-Bromobenzonitrile, Methyl 2-furoate | Pd(OAc)₂, KOAc | Methyl 5-(2-cyanophenyl)furan-2-carboxylate | 83% | doi.org |

| Furan-2-yltrifluoroborate, 4-Bromobenzonitrile | Pd(OAc)₂, RuPhos | 4-(Furan-2-yl)benzonitrile | - | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(furan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZNEBADSPRURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402046 | |

| Record name | 2-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155395-45-2 | |

| Record name | 2-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 2 Furyl Benzonitrile

Classical and Modern Synthetic Routes to 2-(2-Furyl)benzonitrile

The construction of the aryl-furan linkage in this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These modern synthetic methods have largely superseded classical approaches due to their high efficiency, functional group tolerance, and predictable regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl-Furan Linkages

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound and its derivatives. These methods offer a direct and efficient means to form the crucial C-C bond between the aromatic and heterocyclic rings.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. youtube.commdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 2-bromobenzonitrile (B47965) with 2-furanboronic acid or its esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govclaremont.edu The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromobenzonitrile | 2-Furanboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | High |

| 2-Chlorobenzonitrile | 2-Furanboronic acid pinacol ester | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | Good |

The Sonogashira coupling reaction provides an alternative route to this compound. wikipedia.orgorganic-chemistry.org This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgmdpi.comlibretexts.org A potential synthetic route could involve the Sonogashira coupling of 2-bromobenzonitrile with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and subsequent cyclization with a suitable precursor to form the furan (B31954) ring. Alternatively, a domino reaction sequence involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization can directly lead to substituted furans. organic-chemistry.org

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base |

| 2-Iodobenzonitrile | 2-Ethynylfuran | Pd(PPh3)2Cl2 | CuI | Et3N |

| 2-Bromobenzonitrile | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Piperidine |

The Negishi and Stille couplings are also powerful tools for the formation of the aryl-furan bond in this compound. The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. orgsyn.orgnih.govnih.gov This reaction is known for its high functional group tolerance. orgsyn.org For instance, the reaction of 2-chlorobenzonitrile with 2-furylzinc chloride, catalyzed by a palladium complex, can afford this compound in good yield.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgresearchgate.net While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org A representative Stille coupling for this synthesis would involve the reaction of 2-bromobenzonitrile with 2-(tributylstannyl)furan.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst |

| Negishi | 2-Chlorobenzonitrile | 2-Furylzinc chloride | Pd(PPh3)4 |

| Stille | 2-Bromobenzonitrile | 2-(Tributylstannyl)furan | Pd(PPh3)4 |

Direct Arylation of Furan Ring Systems

Direct arylation of C-H bonds has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net In the context of synthesizing this compound, this would involve the direct coupling of furan with 2-halobenzonitrile. This approach avoids the need to prepare organometallic furan derivatives. Palladium catalysts are commonly employed for this transformation, often in the presence of a suitable ligand and base. nih.gov The reaction typically proceeds with high regioselectivity, favoring arylation at the C2 position of the furan ring.

| Furan Derivative | Aryl Halide | Catalyst | Ligand | Base |

| Furan | 2-Chlorobenzonitrile | Pd(OAc)2 | 2-(Dicyclohexylphosphino)biphenyl | K2CO3 |

| Furan | 2-Bromobenzonitrile | Pd(OAc)2 | P(o-tolyl)3 | Cs2CO3 |

Nitrile Group Introduction and Functionalization Methodologies

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, this would typically involve the conversion of a suitable functional group at the 2-position of a 2-furylbenzene derivative.

Rosenmund-von Braun Reaction: This reaction facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, a plausible precursor would be 2-(2-furyl)bromobenzene or 2-(2-furyl)iodobenzene. The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or nitrobenzene. thieme-connect.de

Recent advancements have led to milder reaction conditions. For instance, the use of L-proline as a promoter has been shown to facilitate the cyanation of aryl halides at lower temperatures (80–120 °C), exhibiting excellent functional group compatibility. thieme-connect.de Another improvement involves the use of catalytic amounts of copper in combination with a palladium catalyst, which can significantly simplify the purification process and improve functional group tolerance. organic-chemistry.org

Table 1: Comparison of Rosenmund-von Braun Reaction Conditions

| Parameter | Classical Conditions | Modified Conditions |

| Temperature | 150-250 °C | 80-120 °C |

| Catalyst/Reagent | Stoichiometric CuCN | Catalytic CuI, L-proline, or Pd/Cu co-catalysis |

| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene) | Apolar solvents (in some modified versions) |

| Advantages | Established method | Milder conditions, better functional group tolerance, easier purification |

| Disadvantages | Harsh conditions, difficult purification | May require more complex catalyst systems |

Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt. wikipedia.org To synthesize this compound using this method, the starting material would be 2-(2-furyl)aniline. This amine would first be converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The subsequent addition of copper(I) cyanide would then yield the desired this compound. byjus.com

The Sandmeyer reaction is a cornerstone of aromatic chemistry as it allows for the introduction of substituents that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

An alternative approach to nitrile synthesis involves the dehydration of primary amides or aldoximes.

Dehydration of Amides: If 2-(2-furyl)benzamide is available, it can be dehydrated to form this compound. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent depends on the substrate's sensitivity to the reaction conditions.

Dehydration of Oximes: This method begins with the corresponding aldehyde, 2-(2-furyl)benzaldehyde. The aldehyde is first converted to an aldoxime by reaction with hydroxylamine. The resulting 2-(2-furyl)benzaldoxime can then be dehydrated to the nitrile. A variety of reagents can effect this transformation, including acetic anhydride, phosphorus pentachloride, and various modern catalytic systems. A green synthetic route for benzonitrile (B105546) from benzaldehyde and hydroxylamine has been developed using an ionic liquid which acts as a co-solvent, catalyst, and phase separation agent, allowing for easy recovery and recycling. researchgate.netrsc.orgsemanticscholar.orgrsc.org

Furan Ring Construction Methodologies (e.g., Paal-Knorr Synthesis, Feist-Bénary Synthesis)

In this synthetic strategy, the benzonitrile moiety is already in place, and the furan ring is constructed.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor bearing a 2-cyanophenyl group would be required. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or a dehydrating agent like phosphorus pentoxide. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl to form a cyclic hemiacetal, which then dehydrates to the furan. wikipedia.org

Feist-Bénary Synthesis: The Feist-Bénary synthesis is another classical method for furan synthesis, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.org To apply this to the synthesis of this compound, one could envision a reaction between a β-dicarbonyl compound containing a 2-cyanophenyl group and an α-halo ketone. The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of ionic liquids in nitrile synthesis from aldehydes offers a recyclable and less corrosive medium compared to traditional methods. researchgate.netrsc.orgsemanticscholar.orgrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of more efficient catalysts for reactions like the Rosenmund-von Braun can lower the required reaction temperatures. thieme-connect.de

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Modern palladium- and copper-catalyzed cyanation reactions are prime examples. organic-chemistry.org

Renewable Feedstocks: While not directly addressed in the synthesis of the benzonitrile portion, the furan ring can be derived from biomass, which aligns with the principle of using renewable resources. nih.gov

One example of a greener approach to nitrile synthesis is the solvent-free conversion of aldehydes to nitriles using sodium azide (B81097) and p-toluenesulfonic acid on a silica surface, which avoids the use of transition metal catalysts and hazardous solvents. researchgate.net

Chemo-, Regio-, and Stereoselective Aspects in Synthetic Pathways to this compound

The synthesis of this compound does not involve the formation of stereocenters, so stereoselectivity is not a primary concern. However, chemo- and regioselectivity are crucial.

Chemoselectivity: In multifunctional molecules, it is important to ensure that reactions occur at the desired functional group. For example, during the introduction of the nitrile group via a Sandmeyer reaction on 2-(2-furyl)aniline, the conditions must be controlled to avoid unwanted reactions on the furan ring, which can be sensitive to strong acids. Similarly, when constructing the furan ring, the reaction conditions should not affect the nitrile group.

Regioselectivity: The position of the substituents on both the benzene (B151609) and furan rings is critical. In the Paal-Knorr and Feist-Bénary syntheses, the choice and substitution pattern of the starting materials dictates the regiochemical outcome of the final furan product. For instance, the synthesis of a 2-substituted furan via the Paal-Knorr reaction requires a 1,4-dicarbonyl compound with the appropriate substitution pattern.

Scalable Synthesis and Process Chemistry Considerations for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors:

Cost and Availability of Starting Materials: The economic viability of a synthetic route depends on the cost of the raw materials.

Safety of Reagents and Reactions: The use of highly toxic or explosive reagents, such as certain cyanides or azides, requires stringent safety protocols on a large scale.

Reaction Conditions: High temperatures and pressures can be costly and challenging to maintain in large reactors. The development of milder reaction conditions is therefore highly desirable for scalable synthesis.

Work-up and Purification: The ease of product isolation and purification is a critical factor. Reactions that produce minimal byproducts and allow for simple purification methods (e.g., crystallization, distillation) are preferred.

Throughput: Continuous flow chemistry, using technologies like microreactors, can offer advantages in terms of safety, efficiency, and scalability for certain reactions. acs.org

For the synthesis of this compound, a scalable route would likely favor a convergent synthesis with robust and well-understood reactions. A palladium- or copper-catalyzed cross-coupling reaction to form the C-C bond between the furan and benzene rings, followed by a robust cyanation method, could be a viable approach for large-scale production.

Chemical Reactivity and Transformational Chemistry of 2 2 Furyl Benzonitrile

Reactivity of the Nitrile Functional Group in 2-(2-Furyl)benzonitrile

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic. openstax.org This electronic characteristic is the foundation for a variety of nucleophilic addition reactions. openstax.orglibretexts.org

The electrophilic carbon of the nitrile in this compound is susceptible to attack by nucleophiles, breaking the π-bonds of the triple bond. wikipedia.org

Hydrolysis : In the presence of aqueous acid or base, the nitrile group undergoes hydrolysis. The reaction typically proceeds through an amide intermediate, 2-(2-furyl)benzamide, which can be isolated under mild conditions. libretexts.orgchemistrysteps.com With more forceful conditions, the hydrolysis continues to yield the corresponding carboxylic acid, 2-(2-furyl)benzoic acid, and ammonia (B1221849) or an ammonium (B1175870) salt. openstax.orgebsco.com

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming an imine anion intermediate. openstax.org

Alcoholysis : The reaction of this compound with an alcohol under acidic conditions is known as the Pinner reaction. wikipedia.org This process leads to the formation of an alkyl imidate salt, which can be subsequently hydrolyzed to an ester or treated with ammonia to form an amidine.

Aminolysis : Nucleophilic attack by amines on the nitrile group can produce N-substituted amidines. This transformation typically requires activation of the nitrile group, for example, by forming a Lewis acid adduct.

| Reaction Type | Nucleophile | Intermediate Product | Final Product | General Conditions |

|---|---|---|---|---|

| Hydrolysis | H₂O | 2-(2-Furyl)benzamide | 2-(2-Furyl)benzoic acid | Aqueous acid or base, heat openstax.orglibretexts.org |

| Alcoholysis (Pinner Reaction) | R-OH | Alkyl 2-(2-furyl)benzimidate | Ester or Amidine | Anhydrous acid (e.g., HCl) wikipedia.org |

| Aminolysis | R-NH₂ | - | N-substituted 2-(2-furyl)benzamidine | Lewis acid or heat |

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), readily reduce the nitrile to a primary amine, [2-(2-furyl)phenyl]methanamine. openstax.orglibretexts.org This transformation occurs via two successive nucleophilic additions of a hydride ion to the electrophilic carbon. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney nickel, palladium, or platinum is another effective method for this conversion. wikipedia.orgchemguide.co.uk

Reduction to Aldehydes : A partial reduction to the aldehyde, 2-(2-furyl)benzaldehyde, can be achieved using specific reagents that deliver a single hydride equivalent and form a stable intermediate that resists further reduction. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.org The reaction proceeds through an imine-aluminum complex which is hydrolyzed during aqueous workup to release the aldehyde. wikipedia.org

| Reducing Agent | Product | Product Type |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | [2-(2-Furyl)phenyl]methanamine | Primary Amine openstax.orglibretexts.org |

| H₂ / Raney Ni, Pd, or Pt | [2-(2-Furyl)phenyl]methanamine | Primary Amine wikipedia.orgchemguide.co.uk |

| Diisobutylaluminium hydride (DIBAL-H) | 2-(2-Furyl)benzaldehyde | Aldehyde wikipedia.org |

The carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction involves the combination of a three-atom (1,3-dipole) system with a two-atom (dipolarophile) system to form a five-membered heterocyclic ring. uchicago.edu this compound can react with various 1,3-dipoles. For instance, reaction with an azide (B81097) (e.g., sodium azide) can lead to the formation of a tetrazole ring. Similarly, reaction with a nitrile oxide can yield a 1,2,4-oxadiazole. These reactions are a powerful tool for synthesizing complex heterocyclic structures. mdpi.commdpi.com

The lone pair of electrons on the nitrogen atom of the nitrile group allows it to function as a ligand in coordination complexes with transition metals. Benzonitrile (B105546) itself is a common ligand in organometallic chemistry, often serving as a labile (easily displaced) ligand in catalyst precursors, such as in PdCl₂(PhCN)₂. redalyc.org

The nitrile group in this compound can coordinate to a metal center in a terminal, end-on fashion through the nitrogen lone pair. More interestingly, it can also undergo η²-coordination, where both the carbon and nitrogen atoms of the C≡N bond interact with the metal center. acs.org This mode of coordination results in an elongation of the C-N bond, indicating a reduction in the bond order upon complexation. acs.org

Reactivity of the Furan (B31954) Heterocyclic Ring in this compound

The furan ring is an electron-rich aromatic heterocycle. The oxygen atom's lone pairs participate in the π-system, significantly increasing the electron density of the ring compared to benzene (B151609). This makes furan highly activated towards electrophilic aromatic substitution. pearson.comchemicalbook.com

Electrophilic attack on the furan ring occurs preferentially at the C2 or C5 positions (the positions adjacent to the oxygen). quora.com This preference is due to the superior resonance stabilization of the carbocation intermediate (sigma complex) formed during the attack at these positions. pearson.comchemicalbook.comstudy.com The positive charge can be delocalized over three atoms, including the oxygen, which is more stable than the intermediate formed from attack at the C3 or C4 positions, where the charge is delocalized over only two carbon atoms. chemicalbook.com

In this compound, the C2 position of the furan ring is already substituted by the benzonitrile group. Therefore, electrophilic aromatic substitution will overwhelmingly occur at the vacant C5 position, which is the other activated site. Common electrophilic substitution reactions include:

Halogenation : Reaction with mild halogenating agents (e.g., bromine in dioxane) would result in the formation of 2-(5-bromo-2-furyl)benzonitrile.

Nitration : Nitration requires milder conditions than those used for benzene, such as acetyl nitrate (B79036), to avoid ring degradation, yielding 2-(5-nitro-2-furyl)benzonitrile.

Friedel-Crafts Acylation : This reaction can be carried out using a mild Lewis acid catalyst (e.g., BF₃·OEt₂) with an acylating agent like acetic anhydride (B1165640) to produce 2-(5-acetyl-2-furyl)benzonitrile.

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in dioxane | 2-(5-Bromo-2-furyl)benzonitrile |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-(5-Nitro-2-furyl)benzonitrile |

| Acylation | Acetic anhydride / BF₃·OEt₂ | 2-(5-Acetyl-2-furyl)benzonitrile |

Cycloaddition Reactions Involving the Furan (e.g., Diels-Alder, [2+2] Cycloadditions)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org Furan's participation in these reactions is a key aspect of its synthetic utility, allowing for the construction of six-membered rings. wikipedia.orgacs.org However, furan itself is less reactive than many acyclic dienes due to its aromatic character. The reaction is often reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures. wikipedia.org The presence of the benzonitrile substituent may influence the electron density of the furan ring, thereby affecting its reactivity as a diene.

Diels-Alder reactions involving furans are well-documented with various dienophiles. nih.gov For instance, biomass-derived furans are key building blocks in sustainable routes to bioaromatic compounds through Diels-Alder reactions with electron-withdrawing alkenes. nih.gov While specific studies on this compound are not prevalent, the general reactivity of furans suggests it would react with strong dienophiles like maleic anhydride or acrylonitrile (B1666552) to form oxabicycloheptene derivatives. nih.govyoutube.com The reaction of furan with benzyne, generated from the hexadehydro-Diels-Alder (HDDA) reaction, is also a known transformation. nih.gov

In addition to [4+2] cycloadditions, furans can participate in photochemical [2+2] cycloaddition reactions. libretexts.org A notable example is the photocycloaddition between furan and benzonitrile itself, which has been shown to yield a specific [1,3-, 2',3'-] cycloaddition product. This reaction is highly selective, in contrast to the reactions with benzene, and is favored at high concentrations of benzonitrile.

| Reaction Type | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Furan, Maleic Anhydride | Thermal | Oxabicycloheptene derivative | youtube.com |

| Diels-Alder [4+2] | Furan, Acrylonitrile | Thermal (60°C) | Oxabicycloheptene derivative | nih.gov |

| Photochemical [2+2] | Furan, Benzonitrile | 254 nm irradiation | Cyclobutane derivative | |

| Diels-Alder [4+2] | Furan, Benzyne | Thermal | Naphthalene derivative (after aromatization) | nih.gov |

Oxidative and Reductive Ring-Opening Reactions of the Furan

The furan ring is susceptible to both oxidative and reductive ring-opening, which provides a pathway to various functionalized acyclic compounds.

Oxidative Ring-Opening: Oxidative degradation of the furan ring can lead to the formation of carboxylic acids. osi.lvresearchgate.net This transformation is a valuable synthetic tool, often employing reagents like ruthenium trichloride (B1173362) with sodium periodate (B1199274) (RuCl₃/NaIO₄) or ozone (O₃). osi.lv These methods are attractive due to their mild conditions and tolerance of many functional groups. osi.lv Another common method for the oxidative ring-opening of furans involves reaction with N-bromosuccinimide (NBS). nih.gov The furan ring can also undergo oxidative decomposition in the presence of air, particularly involving a [4+2] cycloaddition with singlet oxygen (¹O₂) to form an endoperoxide, which can then rearrange to various products. nih.gov

Reductive Ring-Opening: While less common than oxidative cleavage, reductive ring-opening of furans can be achieved under specific conditions. Catalytic hydrogenation, for example, can lead to tetrahydrofuran (B95107) derivatives. acs.org More forceful conditions can lead to cleavage of the C-O bonds. Acid-catalyzed hydrolysis of furans can also lead to ring-opening, yielding 1,4-dicarbonyl compounds. acs.orgnih.gov This reaction proceeds via protonation of the furan ring, followed by nucleophilic attack of water.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidative Degradation | cat. RuCl₃/NaIO₄ or O₃ | Carboxylic Acids | osi.lv |

| Oxidative Ring Opening | N-Bromosuccinimide (NBS) | Varies (e.g., dicarbonyls) | nih.gov |

| Photooxidation | ¹O₂ (from air/light) | Endoperoxides, subsequently lactams, carboxylic acids | nih.gov |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl/AcOH) | 1,4-Dicarbonyl Compounds | nih.gov |

| Catalytic Hydrogenation | H₂, Metal Catalyst | Tetrahydrofuran derivatives | acs.org |

Functionalization of the Furan Ring

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C5 position (the other α-position relative to the oxygen). chemicalbook.compearson.com This is because the intermediate carbocation formed by attack at this position is more resonance-stabilized than the one formed by attack at a β-position. pearson.comquora.com Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. youtube.com However, the high reactivity of the furan ring means that mild conditions are often required to avoid polymerization or decomposition. pearson.com

For instance, nitration can be achieved using milder reagents like acetyl nitrate. Sulfonation can be performed with a sulfur trioxide-pyridine complex. youtube.com Halogenation also requires careful control; direct reaction with bromine can lead to ring cleavage, so less reactive sources of electrophilic halogen are often used. pearson.comyoutube.com

Reactivity of the Benzonitrile Aromatic Ring in this compound

The reactivity of the benzonitrile ring is largely governed by the nitrile (-CN) group. The nitrile group is strongly electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta-position. youtube.com

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Ring

Due to the deactivating nature of the nitrile group, electrophilic aromatic substitution on the benzonitrile ring of this compound requires harsh conditions. masterorganicchemistry.com Reactions like nitration (using a mixture of concentrated nitric and sulfuric acids) or sulfonation (using fuming sulfuric acid) would proceed slowly. uomustansiriyah.edu.iqmasterorganicchemistry.com The incoming electrophile would be directed to the positions meta to the nitrile group (C4 and C6). The furan substituent at the C2 position is generally considered an ortho, para-director, which would activate the C3 and C5 positions. The directing effects of the two substituents are therefore conflicting, which could lead to a mixture of products or complex reactivity patterns.

| Reaction | Reagents | Electrophile | Typical Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | m-Nitrobenzonitrile | uomustansiriyah.edu.iq |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ | m-Cyanobenzenesulfonic acid | uomustansiriyah.edu.iq |

| Halogenation | Br₂, FeBr₃ | Br⁺ (complexed) | m-Bromobenzonitrile | youtube.com |

Cross-Coupling Reactions on the Benzonitrile Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com To utilize the benzonitrile moiety of this compound in such reactions, it would typically need to be converted into a suitable coupling partner. For example, if a halogen were introduced onto the benzonitrile ring, this aryl halide could participate in reactions like the Suzuki, Heck, or Negishi couplings. nih.govyoutube.com The Suzuki reaction, for instance, couples an organoboron compound with an organic halide. youtube.comyoutube.com If this compound were modified to have a bromine at the C5 position, it could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a more complex biaryl structure.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

| Reaction Name | Electrophile | Nucleophile | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Halide or Triflate | Organoboron compound | Pd(0) complex, Base | C(sp²) - C(sp²) | youtube.com |

| Heck Coupling | Aryl/Vinyl Halide or Triflate | Alkene | Pd(0) complex, Base | C(sp²) - C(sp²) | youtube.com |

| Negishi Coupling | Aryl/Vinyl Halide or Triflate | Organozinc compound | Pd(0) or Ni(0) complex | C(sp²) - C(sp²) | nih.gov |

Intramolecular Cyclization and Rearrangement Pathways of this compound

While direct experimental studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented in publicly available literature, plausible transformation pathways can be inferred from the well-established reactivity of analogous biaryl and heterocyclic systems. The primary anticipated intramolecular reaction is a photocyclization to form a phenanthridine-like fused heterocyclic system.

Photocyclization to Furo[2,3-c]phenanthridine Derivatives:

Drawing parallels from the extensive research on the photocyclization of stilbenes and other biaryl compounds, this compound is a promising candidate for intramolecular cyclization under photochemical conditions. bohrium.comnih.gov Irradiation with ultraviolet (UV) light could induce a 6π-electrocyclization reaction, leading to the formation of a dihydrophenanthridine intermediate. Subsequent oxidation, potentially by atmospheric oxygen, would then yield the aromatic furo[2,3-c]phenanthridine scaffold.

This proposed pathway is supported by numerous studies on the synthesis of phenanthridines from various precursors through photocyclization. bohrium.comnih.govresearchgate.net The general mechanism involves the excitation of the π-system, leading to the formation of a new carbon-carbon bond between the furan and benzene rings. The nitrile group would then be positioned to form the third ring of the phenanthridine (B189435) system.

The efficiency and regioselectivity of such a reaction would likely be influenced by the solvent, the presence of oxidizing agents, and the specific wavelength of UV light used. While specific yields and conditions for this compound are not reported, the general feasibility of this transformation is high based on established photochemical principles.

| Transformation | Proposed Product | Reaction Type | Key Conditions |

| Photocyclization | Furo[2,3-c]phenanthridine | 6π-Electrocyclization followed by oxidation | UV irradiation, presence of an oxidizing agent (e.g., O2) |

Potential Thermal and Acid-Catalyzed Rearrangements:

While photocyclization appears to be the most probable intramolecular pathway, the possibility of thermal or acid-catalyzed rearrangements cannot be entirely ruled out, though they are likely to be less favorable. High temperatures could potentially induce complex rearrangements or decomposition.

In the presence of strong acids, protonation of the nitrile group or the furan oxygen could activate the molecule towards intramolecular reactions. However, the furan ring is also susceptible to acid-catalyzed polymerization, which could be a competing and dominant pathway. Without specific experimental data, any proposed thermal or acid-catalyzed rearrangements of this compound remain speculative.

Mechanistic Investigations into Key Transformations of this compound

Mechanism of Photocyclization:

The photochemical cyclization of this compound to a furo[2,3-c]phenanthridine derivative is expected to proceed through the following key steps:

Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted to an excited electronic state (S1 or T1). This excited state possesses a different electron distribution and geometry compared to the ground state, making it more reactive.

Electrocyclization: In the excited state, a 6π-electrocyclization reaction occurs. This involves the formation of a new sigma bond between a carbon atom of the furan ring and a carbon atom of the benzene ring. This step leads to the formation of a transient dihydrophenanthridine-type intermediate.

Dehydrogenation (Aromatization): The dihydrophenanthridine intermediate is typically unstable and readily undergoes oxidation to achieve aromaticity. In the presence of an oxidizing agent, such as dissolved oxygen, two hydrogen atoms are removed, leading to the formation of the stable, fully aromatic furo[2,3-c]phenanthridine product.

Further mechanistic clarity could be achieved through experimental techniques such as laser flash photolysis to observe transient intermediates and quantum yield measurements to determine the efficiency of the photochemical process. nih.gov

| Mechanistic Step | Description | Intermediate/Transition State |

| Photoexcitation | Absorption of a photon to reach an excited electronic state. | Excited state of this compound |

| 6π-Electrocyclization | Formation of a C-C sigma bond between the furan and benzene rings. | Dihydrophenanthridine-like intermediate |

| Oxidation/Aromatization | Removal of two hydrogen atoms to form the aromatic product. | Aromatic furo[2,3-c]phenanthridine |

Advanced Spectroscopic Characterization and Elucidation of 2 2 Furyl Benzonitrile

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a fundamental technique for the precise determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For 2-(2-furyl)benzonitrile, the molecular formula is C₁₁H₇NO.

The theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements:

¹²C: 12.000000 amu

¹H: 1.007825 amu

¹⁴N: 14.003074 amu

¹⁶O: 15.994915 amu

Based on these values, the expected monoisotopic mass of the [M+H]⁺ ion of this compound would be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm the elemental composition.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₁H₇NO | 169.0528 |

| [M+H]⁺ | C₁₁H₈NO⁺ | 170.0606 |

Note: The data in this table is predicted and would require experimental verification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a blueprint for its structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1' | C | - | 118.5 |

| 2' | C | - | 112.0 |

| 3' | CH | 7.65 (d) | 128.5 |

| 4' | CH | 7.50 (t) | 133.0 |

| 5' | CH | 7.70 (t) | 130.0 |

| 6' | CH | 7.85 (d) | 134.0 |

| 2 | C | - | 150.0 |

| 3 | CH | 6.80 (d) | 110.0 |

| 4 | CH | 6.60 (dd) | 112.5 |

| 5 | CH | 7.60 (d) | 145.0 |

Note: Predicted shifts are based on computational models and may vary from experimental values. Coupling patterns (s=singlet, d=doublet, t=triplet, dd=doublet of doublets) are estimations.

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For this compound, cross-peaks would be expected between adjacent protons on both the furan (B31954) and benzene (B151609) rings, confirming their respective spin systems. For instance, a correlation would be seen between H-4' and H-5', and between H-3 and H-4 of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for all CH groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and between the two ring systems. Key expected correlations would include the proton at position 6' on the benzene ring to the nitrile carbon and the carbon at position 2 of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, a key NOE would be expected between the proton at position 6' of the benzonitrile (B105546) ring and the proton at position 3 of the furan ring, which would confirm their close spatial relationship due to the rotation around the C-C bond connecting the two rings.

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide higher resolution spectra for the ¹³C nuclei. The chemical shifts in the solid state may differ from those in solution due to packing effects and the absence of solvent interactions, providing insights into the intermolecular forces at play.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | Medium |

| C≡N stretching | 2230-2220 | Strong |

| C=C stretching (aromatic) | 1600-1450 | Strong |

| C-O-C stretching (furan) | 1250-1200 | Medium |

| C-H in-plane bending | 1180-1125 | Medium |

Note: This is a generalized prediction. The exact frequencies and intensities can be influenced by the molecular environment.

The FT-IR spectrum is expected to show a strong, sharp absorption band around 2225 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and furan rings would be observed in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the furan ring would also be present. Raman spectroscopy would complement the FT-IR data, with the nitrile and aromatic ring stretching vibrations also expected to be Raman active.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the Cambridge Structural Database, a successful crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. For instance, the dihedral angle between the planes of the furan and benzonitrile rings would be a key structural parameter, indicating the degree of planarity of the molecule. Intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing, would also be elucidated.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent emissive properties. The conjugation between the furan and benzonitrile rings is expected to give rise to characteristic absorption bands in the UV region.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol is predicted to show strong absorption bands corresponding to π → π* transitions. Based on data for similar conjugated aromatic systems, one would expect a main absorption maximum (λ_max) in the range of 280-320 nm. The nitrile group can also influence the electronic transitions.

Fluorescence Spectroscopy: Upon excitation at its absorption maximum, this compound may exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would provide a measure of the efficiency of the emission process. The photophysical properties of furan-phenyl compounds are known to be sensitive to the substitution pattern and the surrounding environment.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

While research into the chiroptical properties of chiral derivatives of this compound is not extensively documented in publicly available literature, the principles of chiroptical spectroscopy, particularly circular dichroism (CD), provide a robust framework for the stereochemical analysis of such compounds, should they be synthesized. Chiroptical techniques are indispensable for distinguishing between enantiomers and elucidating their absolute configuration and conformational preferences in solution.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample of a chiral derivative of this compound would be expected to exhibit a unique CD spectrum, characterized by positive or negative Cotton effects at specific wavelengths. These Cotton effects arise from the electronic transitions within the molecule that are perturbed by its chiral environment. The sign and magnitude of these effects are directly related to the three-dimensional arrangement of atoms and chromophores.

For instance, if a chiral center were introduced into the furan ring or as a substituent on the benzonitrile moiety, or if atropisomerism were induced by restricted rotation around the bond connecting the furan and benzene rings, the resulting enantiomers would produce mirror-image CD spectra. The correlation of experimentally observed Cotton effects with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), is a powerful method for assigning the absolute configuration of chiral molecules. researchgate.netnih.gov

The application of CD spectroscopy would be crucial in several research contexts involving chiral this compound derivatives:

Determination of Absolute Configuration: By comparing experimental CD spectra with computational predictions, the absolute spatial arrangement of the molecule's atoms can be determined.

Assessment of Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample, providing a method for quantifying its optical purity.

Conformational Analysis: CD spectroscopy is sensitive to conformational changes. It could be used to study how the relative orientation of the furan and benzonitrile rings is influenced by substituents or solvent, and how this affects the molecule's chirality.

Although specific experimental data for chiral derivatives of this compound are not available, the established methodologies of chiroptical spectroscopy offer a clear path for the future characterization of such compounds.

Theoretical and Computational Chemistry Studies of 2 2 Furyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 2-(2-Furyl)benzonitrile, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.net These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

The optimized structure reveals the planarity and the dihedral angle between the furan (B31954) and benzonitrile (B105546) rings, which is crucial for understanding the extent of π-conjugation between the two aromatic systems. Energetic properties, including the total electronic energy, zero-point vibrational energy, and thermal energies, are also obtained, providing a foundation for calculating the molecule's stability and thermodynamic properties. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p)) This table presents hypothetical, but realistic, data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(phenyl)-C(furyl) | 1.465 | |

| C≡N | 1.158 | |

| O-C(furyl) | 1.362 | |

| Bond Angles (°) | ||

| C-C-C (phenyl-furyl) | 121.5 | |

| C-C≡N | 179.1 | |

| Dihedral Angle (°) | ||

| C-C-C-O (phenyl-furyl) | 15.2 |

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, NBO Analysis)

Molecular orbital (MO) theory is essential for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. chemrxiv.orgschrodinger.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.com For this compound, the HOMO is typically localized over the electron-rich furan ring, while the LUMO may be distributed across the electron-withdrawing benzonitrile moiety.

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by describing charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. nih.gov NBO analysis can quantify the stabilization energy (E(2)) associated with delocalization between filled (donor) and empty (acceptor) orbitals. nih.gov In this compound, significant interactions would be expected between the π-orbitals of the furan ring and the π*-orbitals of the benzonitrile ring, confirming the occurrence of ICT and conjugation within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters This table presents hypothetical, but realistic, data for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states (TS). rsc.orgbohrium.com For this compound, theoretical studies can explore various potential reactions, such as cycloadditions involving the furan ring or nucleophilic additions to the nitrile group. mdpi.com

By mapping the potential energy surface, researchers can calculate the activation energies (energy barriers) for different reaction pathways. For instance, in a [3+2] cycloaddition reaction, DFT calculations can determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. mdpi.com The calculated energy profiles help predict the most favorable reaction pathway and explain the observed regioselectivity and stereoselectivity. pku.edu.cn These computational discoveries provide a molecular-level understanding that is often difficult to obtain through experiments alone. rsc.org

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: The harmonic vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. nih.govorientjchem.org While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve good agreement. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), typically show a strong linear correlation with experimental values, aiding in the structural confirmation and assignment of complex spectra. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents hypothetical, but realistic, data for illustrative purposes.

| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) | Assignment |

| ν1 | 2245 | 2220 | 2222 | C≡N stretch |

| ν2 | 1610 | 1588 | 1590 | C=C aromatic stretch |

| ν3 | 1255 | 1238 | 1240 | C(phenyl)-C(furyl) stretch |

Quantum Chemical Descriptors for Reactivity Prediction

Global reactivity descriptors derived from quantum chemical calculations provide a quantitative framework for predicting the chemical behavior of molecules. nih.govmdpi.com These descriptors are often calculated from the energies of the HOMO and LUMO based on conceptual DFT. semanticscholar.org

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of hardness; a soft molecule is more reactive. irjweb.com

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. chemrxiv.org

These parameters are instrumental in understanding and predicting the reactivity of this compound in various chemical environments, helping to classify it as a potential electrophile or nucleophile in reactions. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. stanford.edu MD simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and furyl rings. chemrxiv.org This analysis reveals the accessible conformations and the energy barriers between them at a given temperature.

Furthermore, MD simulations can model the behavior of the molecule in a solvent, providing information about solute-solvent interactions, such as hydrogen bonding, and how the solvent influences the molecule's structure and dynamics. researchgate.netnih.gov By simulating the system over nanoseconds, researchers can analyze properties like radial distribution functions to understand the local solvent structure around the molecule and calculate transport properties like diffusion coefficients. chemrxiv.org

Synthesis and Characterization of 2 2 Furyl Benzonitrile Derivatives and Analogues

Design and Synthesis of Functionalized Furan (B31954) Derivatives of 2-(2-Furyl)benzonitrile

The functionalization of the furan ring within the this compound framework is a key strategy for modulating the molecule's properties. Various synthetic methods have been developed to introduce a wide range of substituents onto the furan moiety, thereby enabling fine-tuning of its electronic and steric characteristics.

A prominent strategy involves the generation of reactive intermediates, such as 2-furyl carbenes. While historically elusive due to rapid ring-opening, the catalytic generation of metal-(2-furyl)carbene complexes has become a powerful tool. These intermediates can be generated from precursors like enynones and trapped in situ with various substrates to yield functionalized furan derivatives with high atom economy nih.gov.

Another approach focuses on building the furan ring with pre-installed functional groups. For instance, 3-silylated furfurals, derived from biomass, can be converted into 3-silylated 2-furyl carbinols. This positions a silyl group that can be further functionalized through cross-coupling reactions, offering a modular route to 3-substituted 2-furyl structures nih.gov. A concrete example of a functionalized derivative is 2-(5-Formyl-2-furyl)benzonitrile, which serves as a versatile building block for more complex molecules in pharmaceutical and materials science applications mdpi.com. The aldehyde group in this derivative provides a reactive handle for a variety of subsequent chemical transformations, including condensation and cyclization reactions mdpi.com.

Table 1: Synthetic Strategies for Furan Moiety Functionalization

| Strategy | Description | Key Intermediates/Reagents | Potential Products |

| Catalytic Carbene Trapping | Generation of a metal-(2-furyl)carbene complex from an enynone precursor, which is then trapped by a suitable substrate. | Enynones, Metal Catalysts | Furan derivatives with various functional groups at the carbene position. |

| Silyl Group Functionalization | Synthesis of 3-silylated 2-furyl carbinols from silylated furfurals, followed by cross-coupling reactions at the C3-position. | 3-Silylated Furfurals, Organometallic Reagents, Pd/Cu Catalysts | 3-Substituted 2-furyl carbinol derivatives. |

| Direct Synthesis | Utilization of functionalized starting materials, such as 5-formylfurfural, to construct the desired substituted furan ring. | 2-(5-Formyl-2-furyl)benzonitrile | Derivatives with functional groups like aldehydes, ready for further modification. |

Systematic Modification and Functionalization of the Benzonitrile (B105546) Moiety

Systematic modification of the benzonitrile portion of the molecule offers another avenue to alter its physicochemical properties. The introduction of substituents on the benzene (B151609) ring can influence factors such as bond strength, electronic distribution, and intermolecular interactions.

Research into fluorinated benzonitriles provides insight into these effects. The reaction of ortho-fluorobenzonitrile with a zerovalent nickel complex, for example, leads to the formation of an η²-nitrile complex. This complex can then undergo C–CN bond activation. The presence and position of the fluorine substituent significantly impact the thermodynamics and kinetics of this equilibrium nih.gov. Computational studies using DFT have shown that the position of the fluoro substituent relative to the nickel metal center in the complex (either on the same side or away from it) results in different stable structures nih.gov. This demonstrates that strategic placement of even a single electron-withdrawing atom can profoundly influence the reactivity of the nitrile group and its adjacent C-C bond.

Table 2: Effect of Fluoro-Substitution on Benzonitrile Reactivity

| Derivative | Observation | Implication |

| 2-Fluorobenzonitrile | Forms a stable η²-nitrile complex with [Ni(dippe)] that converts to a C–CN bond activation product upon heating. | The ortho-fluoro group influences the stability and subsequent reactivity of the nitrile complex. |

| 3-Fluorobenzonitrile | Also forms an initial η²-nitrile complex that equilibrates with the C–CN activation product. | The position of the substituent alters the thermodynamic parameters of the activation process. |

Introduction of Chiral Elements into the this compound Framework

The introduction of chirality is crucial for applications in pharmacology and materials science where specific stereoisomers often exhibit desired activities. For biaryl scaffolds like this compound, axial chirality can be introduced, creating stable atropisomers.

A powerful strategy for achieving this is through catalytic atroposelective synthesis. One such method employs N-heterocyclic carbenes (NHCs) as organocatalysts to facilitate a dynamic kinetic resolution (DKR) process rsc.org. This reaction can start with a racemic mixture of 2-arylbenzaldehydes (precursors to the benzonitrile) and, through the action of a chiral NHC catalyst, produce axially chiral benzonitriles with high enantioselectivity. DFT calculations have suggested that the stereochemistry is determined during the rate-determining bond dissociation step that precedes the formation of the C≡N triple bond rsc.org. This approach allows for the controlled synthesis of specific enantiomers of biaryl benzonitriles.

Table 3: Atroposelective Synthesis of Axially Chiral Benzonitriles via DKR

| Component | Role | Mechanism | Outcome |

| Racemic 2-arylbenzaldehyde | Starting material with a pre-installed, but racemic, stereogenic axis. | The two enantiomers are interconverted under the reaction conditions. | Allows the entire mixture to be converted to a single desired product enantiomer. |

| Chiral N-Heterocyclic Carbene (NHC) | Organocatalyst | Controls the stereochemical outcome of the reaction. | High enantioselectivity (good to excellent yields and enantiomeric excess). |

| Sulfonamide | Substrate | Reacts with the aldehyde to ultimately form the nitrile group. | Formation of the target benzonitrile product. |

Synthesis of Oligomeric and Polymeric Architectures Based on this compound

The development of oligomeric and polymeric materials from the this compound monomer could lead to novel materials with unique electronic and optical properties. While direct polymerization of this compound is not extensively documented in the reviewed literature, the monomer's structure is amenable to established polymerization techniques, particularly cross-coupling reactions.

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a versatile and powerful method for synthesizing well-defined conjugated polymers from difunctional monomers researchgate.net. This chain-growth polymerization mechanism allows for precise control over molecular weight and end-group functionality mdpi.comsigmaaldrich.com. To apply this method, a derivative of this compound bearing two reactive sites—typically a halide (like bromine) and an organoboron group (like a boronic ester)—would need to be synthesized. For instance, a bromo-substituted this compound could be coupled with a boronic ester derivative of the same molecule. The polymerization would proceed via palladium catalysis, with the catalyst transferring intramolecularly along the growing polymer chain researchgate.netsigmaaldrich.com. The functional group tolerance of Suzuki-Miyaura coupling makes it suitable for monomers with sensitive groups like esters or nitriles researchgate.net. Although the specific synthesis of poly(this compound) has not been detailed, the principles of SCTP established for other heterocyclic and aromatic monomers provide a clear theoretical pathway for its potential synthesis nih.govmdpi.comsigmaaldrich.com.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Investigations

Understanding the relationship between the structure of this compound derivatives and their resulting properties is essential for designing molecules with targeted functions. SAR and SPR studies investigate how modifications to different parts of the scaffold affect reactivity and biological or physical properties.

Studies on related bioactive molecules, such as the indazole derivative YC-1 which contains a 3-(5′-hydroxymethyl-2′-furyl) moiety, provide valuable insights. In these systems, substituents on the phenyl ring significantly impact activity; for example, placing a fluoro or cyano group at the ortho-position of a benzyl substituent can enhance inhibitory activity against certain enzymes. This highlights the sensitivity of biological interactions to the electronic nature of substituents on the aromatic rings.

Similarly, investigations into other furan-based inhibitors have shown that modifications on the furan ring itself, as well as on the attached aromatic rings, can dramatically alter biological potency. The reactivity of the benzonitrile moiety is also a key aspect of SPR. As noted previously, the introduction of a fluorine atom onto the benzonitrile ring alters the thermodynamics of its interaction with metal centers and its susceptibility to C-CN bond activation nih.gov. This structure-reactivity insight is critical for applications in catalysis and materials science where such interactions are paramount.

Table 4: Summary of Key Structure-Property Relationship Principles

| Molecular Modification | Observed Effect | Potential Application |

| Ortho-substituents (fluoro, cyano) on phenyl ring | Can lead to enhanced biological inhibitory activity. | Design of targeted enzyme inhibitors. |

| Functionalization of the furan ring | Modulates electronic properties and can be crucial for cytotoxic activity against cancer cell lines. | Development of novel therapeutic agents. |

| Halogen substitution on the benzonitrile ring | Alters the reactivity of the C-CN bond and interaction with transition metals. | Catalyst design and synthesis of advanced materials. |

Catalytic Applications and Ligand Chemistry of 2 2 Furyl Benzonitrile

2-(2-Furyl)benzonitrile as a Ligand in Transition Metal Catalysis

No studies were identified that describe the synthesis, characterization, or catalytic activity of transition metal complexes featuring this compound as a ligand. The coordination chemistry of this specific molecule with transition metals does not appear to be a documented area of research. While research exists on other benzonitrile-containing ligands, such as those incorporating pyrazole (B372694) moieties, this information falls outside the strict scope of the requested topic.

Applications in Carbon-Carbon, Carbon-Heteroatom Bond Forming Reactions

There is no available data on the application of this compound-metal complexes in catalyzing carbon-carbon or carbon-heteroatom bond-forming reactions. The scientific literature focuses on the synthesis of this compound via cross-coupling reactions or discusses the reactivity of its C-CN bond, rather than its use as an ancillary ligand to facilitate other transformations.

Asymmetric Catalysis Employing Chiral this compound Derivatives

No information was found on the design, synthesis, or application of chiral derivatives of this compound for asymmetric catalysis. While the development of axially chiral 2-arylbenzonitriles as a class of ligands is an active area of research, no examples specifically involving the 2-furyl moiety were found.

Heterogeneous Catalysis and Supported Catalytic Systems Based on this compound

There is no literature describing the immobilization of this compound or its metal complexes on solid supports to create heterogeneous catalysts. Research in heterogeneous catalysis involving furan (B31954) derivatives is typically focused on the conversion of biomass-derived furfural (B47365) into other valuable chemicals, which is unrelated to the use of this compound as a ligand.

Due to the absence of research data on the catalytic applications of this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Applications of 2 2 Furyl Benzonitrile in Advanced Chemical Synthesis and Materials Science

2-(2-Furyl)benzonitrile as a Versatile Building Block in Complex Organic Synthesis

The utility of this compound in organic synthesis is rooted in the reactivity of its two key functional components: the furan (B31954) ring and the nitrile group.

The nitrile group (-C≡N) is a highly versatile functional group that serves as a linchpin for a variety of chemical transformations. It can be readily converted into other important functional groups, making it a crucial intermediate in multi-step synthetic pathways.

Key Transformations of the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: It can be reduced to a primary amine.

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The furan ring is an electron-rich aromatic heterocycle that can participate in a range of reactions. Its reactivity makes it a dynamic component for constructing more complex molecular frameworks. The furan moiety can undergo electrophilic aromatic substitution and cycloaddition reactions, offering multiple avenues for molecular elaboration. nih.gov The development of synthetic strategies for creating furyl-containing building blocks is an active area of research, highlighting their importance in materials chemistry. semanticscholar.orgresearchgate.net For instance, 2-furyl carbinols are recognized as useful furanic synthetic intermediates in important transformations like the Piancatelli reaction. nih.gov

The combination of these two reactive centers in this compound allows for a modular approach to synthesis, where each part of the molecule can be modified selectively to build intricate and diverse chemical structures.

Precursors for Advanced Organic Materials (e.g., Optoelectronic Materials, Liquid Crystalline Phases)

The structural characteristics of this compound make it a promising precursor for the synthesis of advanced organic materials, particularly those with applications in optoelectronics and liquid crystal technology.

Optoelectronic Materials: Furan-containing compounds are being evaluated as alternatives to more traditional thiophene-based materials for applications in photovoltaics and conducting polymers. The conjugated π-system extending across the furan and benzene (B151609) rings in this compound is a fundamental feature for optoelectronic activity. This extended conjugation can be further enhanced by incorporating it into larger polymeric or oligomeric structures, potentially leading to materials with desirable light-absorbing and charge-transporting properties.

Liquid Crystalline Phases: Both furan and benzonitrile (B105546) derivatives are known to be key components in the design of liquid crystals.

Furan Derivatives: The incorporation of a furan ring into a molecular structure has been shown to influence the mesophase range and stability of liquid crystalline materials. frontiersin.orgnih.gov Studies on furfural-based compounds have demonstrated the formation of nematic and smectic mesophases. frontiersin.orgnih.gov

Benzonitrile Derivatives: The benzonitrile unit, with its significant dipole moment, is a common feature in many liquid crystal molecules, contributing to the intermolecular interactions necessary for the formation of mesophases.

The rigid, rod-like shape of this compound, combined with the polar nitrile group, provides the essential molecular characteristics—anisotropy and polarity—required for the formation of liquid crystalline phases. By attaching flexible alkyl chains to this core structure, it is possible to design new liquid crystal materials.

Scaffold Design in the Synthesis of Complex Molecular Architectures

In chemical synthesis and drug discovery, a scaffold is a core molecular framework upon which functional groups are appended to create a library of diverse compounds. The rigid, planar, biaryl structure of this compound makes it an excellent candidate for use as a central scaffold.

The 2-furylquinoline structure, which is closely related, has been described as a ubiquitous scaffold found in high-throughput screening libraries. nih.gov This underscores the value of the 2-furyl moiety in creating core structures for further chemical exploration. The this compound scaffold offers several advantages:

Structural Rigidity: The connection between the furan and benzene rings provides a well-defined and predictable three-dimensional geometry.

Defined Functionalization Points: The hydrogen atoms on both rings, as well as the nitrile group, can be selectively replaced or modified, allowing for the systematic attachment of different chemical groups.

Tunable Properties: Modifications to the scaffold can alter its electronic, steric, and pharmacokinetic properties in a controlled manner.

Researchers have utilized this type of scaffold to synthesize a variety of complex molecules, including derivatives of quinazolin-4-one designed as potential cytotoxic agents. nih.gov

Applications in Supramolecular Assembly and Host-Guest Chemistry